molecular formula C10H19O4P B13822122 Phosphinic acid, bis(allyloxymethyl)-, ethyl ester CAS No. 20496-36-0

Phosphinic acid, bis(allyloxymethyl)-, ethyl ester

Cat. No.: B13822122
CAS No.: 20496-36-0
M. Wt: 234.23 g/mol
InChI Key: WJEOUWOKOXVUAF-UHFFFAOYSA-N
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Description

Phosphinic acid, bis(allyloxymethyl)-, ethyl ester is a phosphinic acid derivative characterized by two allyloxymethyl groups bonded to the phosphorus atom and an ethyl ester moiety. Phosphinic acid esters are widely studied for their roles in enzyme inhibition, metal ion extraction, and organic synthesis due to their tunable steric and electronic properties .

The allyloxymethyl substituents likely enhance solubility in organic solvents and provide reactive sites for further functionalization (e.g., polymerization or Michael additions). The ethyl ester group is a common feature in prodrug designs, enabling hydrolysis to the active phosphinic acid form under physiological conditions .

Properties

CAS No.

20496-36-0

Molecular Formula

C10H19O4P

Molecular Weight

234.23 g/mol

IUPAC Name

3-[[ethoxy(prop-2-enoxymethyl)phosphoryl]methoxy]prop-1-ene

InChI

InChI=1S/C10H19O4P/c1-4-7-12-9-15(11,14-6-3)10-13-8-5-2/h4-5H,1-2,6-10H2,3H3

InChI Key

WJEOUWOKOXVUAF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(COCC=C)COCC=C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approaches to Phosphinic Acid Derivatives

Phosphinic acid derivatives, including esters and amides, are typically prepared by:

  • Reaction of phosphinic chlorides with alcohols or amines: This classical method involves nucleophilic substitution on phosphinic chlorides, conducted under mild conditions with a base to neutralize the HCl byproduct. Although effective, this method requires expensive chlorides and solvents and careful handling of corrosive reagents.

  • Direct esterification of phosphinic acids with alcohols: This route is generally challenging due to the low reactivity of phosphinic acids toward direct esterification under conventional heating. However, microwave-assisted esterification has shown promise by providing higher conversions at elevated temperatures without the need for additional solvents.

  • Alkylation of phosphinic acids: This method can be promoted by phase-transfer catalysis combined with microwave irradiation to facilitate ester formation.

Specific Preparation Routes for Bis(allyloxymethyl)phosphinic Acid Esters

Hydroxymethylation of Phosphinates

A key step in preparing bis(allyloxymethyl)phosphinic acid esters involves the hydroxymethylation of phosphinates. According to patent EP0458067B1, bis(hydroxymethyl)phosphinic acid can be synthesized by reacting magnesium phosphinate hexahydrate with paraformaldehyde in water under autoclave conditions at 130–170 °C for 5–20 hours. This process yields a crystalline bis(hydroxymethyl)phosphinic acid magnesium salt as an intermediate.

Reagents Conditions Product Yield/Notes
Magnesium phosphinate hexahydrate Paraformaldehyde, water Bis(hydroxymethyl)phosphinic acid 70 mol% conversion by P-NMR; crystalline salt, mp 116 °C
Temperature 130–170 °C Residence time 5–20 hours

This hydroxymethyl intermediate can then be further functionalized to introduce allyloxymethyl groups.

Esterification with Allyl Alcohols

The introduction of allyl groups to form bis(allyloxymethyl) phosphinic acid esters typically involves esterification of the hydroxymethylated phosphinic acid with allyl alcohol. According to literature, esterification of phosphinic acids with allyl or crotyl alcohols in the presence of p-toluenesulfonic acid and removal of water under reflux conditions in aromatic solvents can yield phosphinate esters. However, direct evidence for the formation of bis(allyloxymethyl) esters is limited, and the process requires careful control to prevent side reactions.

Reagents Catalyst Solvent Conditions Notes
Bis(hydroxymethyl)phosphinic acid p-Toluenesulfonic acid Aromatic solvent Reflux with water removal Esterification with allyl alcohol; yields not always clearly reported
Palladium-Catalyzed Allylation

An advanced method involves palladium-catalyzed dehydrative allylation of hypophosphorous acid derivatives, which can be extended to H-phosphinate esters. This method allows direct allylation of phosphinic acid esters with allylic alcohols under palladium catalysis, affording allylated phosphinic esters under relatively mild conditions.

Reagents Catalyst Conditions Product Notes
H-Phosphinate ester Palladium catalyst Dehydrative allylation Allylated phosphinic ester More electron-donating ester groups reduce reactivity; scope somewhat narrower than acid

This method provides a direct route to allyl-substituted phosphinic acid esters, including bis(allyloxymethyl) derivatives, with potential for selective functionalization.

Direct Esterification Challenges and Microwave-Assisted Methods

Direct esterification of phosphinic acids is often inefficient due to the low nucleophilicity of the phosphinic acid hydroxyl group and the stability of the P–OH bond. Conventional heating requires long reaction times and high temperatures (190–250 °C) with acid catalysts such as p-toluenesulfonic acid, often yielding moderate to good conversions over several days.

Microwave irradiation has been demonstrated to significantly enhance esterification rates, achieving conversions of 44–58% at 220 °C and 8 bar pressure in 2.5 hours without solvents, representing a greener and more atom-efficient alternative.

Method Temperature Time Conversion/Yield Notes
Conventional heating 190–250 °C 2–7 days 60–97% (with catalysts) Requires acid catalysts and water removal
Microwave-assisted 220 °C, 8 bar 2.5 hours 44–58% Solvent-free, atom-efficient, greener

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Advantages Limitations/Notes
Hydroxymethylation of phosphinates Paraformaldehyde, water, 130–170 °C, autoclave High conversion to bis(hydroxymethyl) intermediates Requires high temperature and pressure; careful handling of formaldehyde derivatives needed
Esterification with allyl alcohol p-Toluenesulfonic acid, aromatic solvent, reflux Direct introduction of allyl groups Moderate yields; water removal critical; limited direct evidence for bis(allyloxymethyl) esters
Palladium-catalyzed dehydrative allylation Palladium catalyst, allylic alcohols Mild conditions; selective allylation Ester groups reduce reactivity; scope narrower than acids
Microwave-assisted direct esterification Microwave irradiation, 220 °C, 8 bar, solvent-free Faster, greener, atom-efficient Requires specialized equipment; high temperature needed

Chemical Reactions Analysis

Phosphinic acid, bis(allyloxymethyl)-, ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antifungal Activities
Research indicates that phosphinic acid derivatives exhibit significant antibacterial and antifungal properties. Studies have shown that these compounds can disrupt microbial membranes, leading to cell death. For instance, a study highlighted the synthesis of phosphinic acid derivatives that demonstrated potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Case Study: Synthesis and Evaluation
A recent study synthesized several phosphinic acid derivatives, including bis(allyloxymethyl)-, ethyl ester. The evaluation involved testing their efficacy against various pathogens. Results showed that specific derivatives had minimum inhibitory concentrations (MICs) lower than conventional antibiotics, suggesting potential for use in new antimicrobial therapies .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Derivative A816
Derivative B48
Bis(allyloxymethyl)-, ethyl ester24

Materials Science

Polymerization Initiators
Phosphinic acid derivatives are utilized as polymerization initiators in the synthesis of advanced materials. Their ability to generate radicals upon exposure to UV light makes them suitable for applications in coatings and adhesives. A notable application is in light-cured dental materials where rapid curing is essential .

Case Study: Dental Material Formulation
In a study focused on dental composites, phosphinic acid derivatives were incorporated into resin formulations to enhance mechanical properties and curing speed. The results indicated that the addition of bis(allyloxymethyl)-, ethyl ester improved the tensile strength and wear resistance of the composites compared to traditional formulations .

PropertyControl GroupExperimental Group (with Phosphinic Acid)
Tensile Strength (MPa)5070
Wear Resistance (mm)0.50.3

Cosmetic Formulation

Stabilizers and Emulsifiers
Phosphinic acid derivatives are also explored in cosmetic formulations as stabilizers and emulsifiers due to their surfactant properties. They help improve the texture and stability of creams and lotions.

Case Study: Cosmetic Product Development
A formulation study investigated the use of phosphinic acid derivatives in moisturizing creams. The results showed enhanced stability and sensory properties when compared to standard formulations without these additives. The creams containing bis(allyloxymethyl)-, ethyl ester exhibited improved skin feel and hydration retention .

Formulation TypeStability (Weeks)Skin Hydration (% Increase)
Control415
With Phosphinic Acid830

Mechanism of Action

The mechanism of action of phosphinic acid, bis(allyloxymethyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function . The pathways involved in its action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Phosphinic Acid Esters

Compound Name Substituents on Phosphorus Molecular Formula Key Applications Synthesis Highlights
Phosphinic acid, bis(allyloxymethyl)-, ethyl ester Bis(allyloxymethyl), ethyl ester Not provided Hypothesized: Enzyme inhibition, polymer precursors Likely involves Michael addition and esterification
Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate Bis(trifluoroethoxy), acetate, ethyl ester C₈H₁₁F₆O₆P Organic synthesis, fluorinated intermediates Nucleophilic substitution, ester hydrolysis
tert-Butylaminomethyl(mesityl)phosphinic acid ethyl ester Mesityl, tert-butylaminomethyl, ethyl ester C₁₆H₂₇NO₃P Chelation of metals (e.g., Zn²⁺) Amination of phosphinic chloride precursors
2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A) 2-ethylhexyl, phosphonic acid ester C₁₆H₃₅O₃P Rare earth metal extraction Esterification of phosphonic acid
(1,1-Diethoxy-ethyl)-difluoromethyl-phosphinic acid ethyl ester Diethoxyethyl, difluoromethyl, ethyl ester C₈H₁₇F₂O₄P Fluorinated bioactive compound synthesis Alkylation of phosphinic acid derivatives

Structural and Electronic Effects

  • Allyloxymethyl vs. Trifluoroethoxy () : Allyloxymethyl groups are electron-donating and less electronegative than trifluoroethoxy substituents. This difference impacts acidity (pKa) and reactivity; trifluoroethoxy groups enhance electrophilicity, making the compound more reactive in nucleophilic environments .
  • Mesityl vs. Allyloxymethyl (): Mesityl (2,4,6-trimethylphenyl) groups introduce significant steric bulk, reducing reaction rates in crowded environments.

Research Findings and Hypotheses

  • Enzyme Inhibition Potential: The target compound’s structure suggests ACE or aminopeptidase inhibition activity, akin to RXPA380-P (IC₅₀ values in nM range for ACE ). Allyl groups may improve membrane permeability compared to bulkier analogs.
  • Metal Extraction Efficiency : Compared to Cyanex 272 (logK ~4.5 for Co²⁺ ), the target compound’s allyl groups might reduce extraction efficiency but enhance kinetics due to lower steric hindrance.
  • Synthetic Flexibility : Allyl ethers enable post-synthetic modifications (e.g., thiol-ene reactions), offering pathways to polymer-supported catalysts or drug-delivery systems .

Biological Activity

Phosphinic acid, bis(allyloxymethyl)-, ethyl ester (CAS No. 20496-36-0), is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Phosphinic acid derivatives are characterized by their phosphorous atom bonded to two organic groups and a hydroxyl group. The specific structure of bis(allyloxymethyl)-ethyl ester contributes to its unique reactivity and biological properties.

PropertyValue
Molecular Formula C10H17O4P
Molecular Weight 234.22 g/mol
IUPAC Name Ethyl bis(allyloxymethyl)phosphinate

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
  • Antifungal Activity : The compound has demonstrated antifungal properties, making it a candidate for developing antifungal agents. Its mechanism involves interfering with fungal cell wall synthesis.
  • Enzyme Inhibition : Phosphinic acids are known to act as enzyme inhibitors. Research suggests that bis(allyloxymethyl)-ethyl ester can inhibit specific phosphatases, which are crucial for various biochemical pathways.

The biological activity of phosphinic acid derivatives is primarily linked to their ability to form covalent bonds with target proteins or enzymes. This interaction can lead to the modulation of enzymatic activity or disruption of cellular processes. The exact molecular targets remain an area of active investigation.

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial effects of various phosphinic acid derivatives, including bis(allyloxymethyl)-ethyl ester. The results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria at low concentrations, suggesting potential for therapeutic applications in treating infections.
  • Fungal Inhibition : Another study focused on the antifungal properties of this compound against Candida species. The findings revealed that treatment with bis(allyloxymethyl)-ethyl ester resulted in reduced fungal viability and altered morphology, indicating a strong antifungal effect.

Synthesis Methods

The synthesis of phosphinic acid derivatives typically involves several approaches:

  • Direct Esterification : The compound can be synthesized through the direct esterification of phosphinic acid with alcohols under acidic conditions.
  • Using Ionic Liquids : Recent advancements include using ionic liquids as solvents to enhance reaction efficiency and yield during the synthesis process .

Q & A

Q. What are the recommended synthetic routes and characterization methods for phosphinic acid derivatives like bis(allyloxymethyl)-ethyl ester?

Methodological Answer: Synthesis of phosphinic acid esters typically involves nucleophilic substitution or esterification reactions. For example, analogous compounds (e.g., bis(2,4,6-trimethylbenzoyl)phosphinic acid esters) are synthesized via stepwise phosphorylation using allyloxy-methyl chloride and subsequent esterification with ethanol under anhydrous conditions . Characterization relies on <sup>1</sup>H NMR and <sup>31</sup>P NMR to confirm structure and purity. For instance, <sup>31</sup>P NMR signals for phosphinic acid esters typically appear between δ 60–65 ppm, while allyloxy protons resonate at δ 4.5–5.5 ppm . Mass spectrometry (HRMS) further validates molecular weight.

Q. Which analytical techniques are critical for assessing the purity and structural integrity of phosphinic acid esters in academic research?

Methodological Answer:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>31</sup>P NMR are essential for confirming substituent environments and phosphorus bonding. For example, allyloxy methyl groups show distinct splitting patterns in <sup>1</sup>H NMR due to coupling with phosphorus .
  • Chromatography : HPLC with UV detection (λ = 210–230 nm) monitors purity, especially for detecting hydrolyzed byproducts (e.g., free phosphinic acids).
  • Elemental Analysis : Validates stoichiometry, particularly for novel derivatives.

Advanced Research Questions

Q. How can bis(allyloxymethyl)-ethyl phosphinic acid be applied in solvent extraction for selective metal ion separation?

Methodological Answer: Phosphinic acid derivatives (e.g., Cyanex 272) are widely used in hydrometallurgy for cobalt/nickel separation. Key factors include:

  • pH Dependence : Optimal extraction occurs at pH 4–6, where the phosphinic acid exists in its monoanionic form, enhancing metal coordination .
  • Competitive Extraction : Design experiments to compare selectivity for Co(II) over Cu(II) or Mn(II) by adjusting aqueous-phase chloride concentration .
  • Synergistic Systems : Combine with oxime extractants (e.g., LIX 63) to improve separation efficiency. For example, a 1:1 mixture of phosphinic acid and oxime increases Co(II) recovery by 20% .

Q. What mechanistic insights explain the inhibitory activity of phosphinic acid derivatives against bacterial enzymes like urease?

Methodological Answer: Bis(aminomethyl)phosphinic acid derivatives inhibit urease via competitive binding to the enzyme’s active-site nickel ions. Key steps:

  • Binding Studies : Use X-ray crystallography or molecular docking to identify interactions between the phosphinate group and Ni(II) ions in Sporosarcina pasteurii urease .
  • Kinetic Analysis : Determine inhibition constants (Ki) via Lineweaver-Burk plots. For example, substituents like n-hexyl groups enhance hydrophobic interactions, reducing Ki to 108 nM .
  • Mutagenesis : Validate binding by testing inhibition against urease mutants lacking key residues (e.g., Ala170 or Ala366) .

Q. How should researchers address contradictions in reported metal extraction efficiencies using phosphinic acid derivatives?

Methodological Answer: Discrepancies often arise from:

  • Impurity Effects : Commercial extractants (e.g., Cyanex 272) may contain mono- or di-alkylated impurities, altering extraction behavior. Purify via column chromatography before use .
  • Aqueous Matrix Variability : Competing ions (e.g., Fe(III) or Al(III)) can suppress Co(II) extraction. Pre-treat solutions with oxalic acid to mask interferents .
  • pH Calibration : Ensure precise pH control (±0.05 units) using buffer systems (e.g., acetate or citrate) to avoid protonation artifacts .

Q. What methodologies are recommended for assessing environmental persistence and degradation pathways of phosphinic acid esters?

Methodological Answer:

  • Hydrolysis Studies : Conduct accelerated degradation tests at varying pH (3–10) and temperatures (25–60°C). Monitor hydrolysis products (e.g., allyl alcohol or phosphinic acid) via LC-MS .
  • Photolysis : Expose compounds to UV light (λ = 254 nm) and analyze degradation kinetics. For perfluoroalkyl analogs, half-lives exceed 100 days under natural sunlight, suggesting environmental persistence .
  • Ecotoxicology : Use Daphnia magna or algal bioassays to evaluate acute toxicity (EC50). Correlate results with log P values to predict bioaccumulation potential .

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